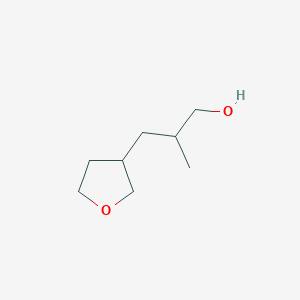

2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-methyl-3-(oxolan-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3 |

InChI Key |

RDRGCSRVSHNNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCOC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis via 4,5-Dihydro-2-methylfuran Intermediate

A patented method describes the preparation of 4,5-dihydro-2-methylfuran as a key intermediate, which is then transformed into derivatives leading to the target compound or its close analogues:

Step 1: Preparation of 4,5-dihydro-2-methylfuran

5-Hydroxy-2-pentanone is treated with phosphoric acid (0.2–0.6 mol/L) and heated in an oil bath at 200°C under atmospheric pressure. The product is collected by distillation at 70–90°C to yield 4,5-dihydro-2-methylfuran.

This step forms the tetrahydrofuran ring with a methyl substituent at the 2-position, establishing the core structure.Step 2: Conversion to 2-methyltetrahydrofuran-3-thiol acetate

4,5-Dihydro-2-methylfuran is reacted with thioacetic acid in the presence of hexahydropyridine at room temperature. The reaction is monitored by thin-layer chromatography (TLC). After neutralization and extraction, 2-methyltetrahydrofuran-3-thiol acetate is isolated by solvent removal below 30°C.Step 3: Hydrolysis and purification

The thiol acetate is hydrolyzed in acetic acid solution at room temperature, with subsequent extraction and vacuum distillation under reduced pressure (1.4 kPa) at 88–115°C to yield 2-methyltetrahydrofuran-3-thiol.

This intermediate can be further elaborated to the target alcohol via substitution or oxidation steps.

Functional Group Transformations and Condensation Reactions

Synthetic transformations involving allylic alcohols and aldehydes have been reported for related tetrahydrofuran derivatives:

Aldol-like condensation of tetrahydrofuran-3-carbaldehyde with allyl alcohol derivatives under basic catalysis (e.g., potassium hydroxide in ethanol) can form α,β-unsaturated alcohols, which upon further reduction yield the target alcohol moiety.

Cycloaddition and methylation reactions involving tetrahydrofuran-3-yl hydrazine and 3-oxo-propanenitrile derivatives under acidic conditions followed by methylation with iodomethane provide alternative routes to introduce the methyl substituent on the propanol side chain.

Key experimental parameters such as temperature control (0–5°C for exothermic steps), solvent choice (tetrahydrofuran or ethanol), and stoichiometric ratios (aldehyde:allyl alcohol ~1:1.2) are critical for optimizing yields and minimizing side reactions.

Comparative Data Table of Preparation Methods

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC) is widely used for reaction monitoring, especially in thiol and condensation steps.

- Vacuum distillation under reduced pressure is employed to isolate volatile intermediates like 2-methyltetrahydrofuran-3-thiol.

- Column chromatography on silica gel with solvent gradients (e.g., hexane/ethyl acetate or methanol/dichloromethane) is essential for purification of condensation products and related intermediates.

- Recrystallization from petroleum ether or other solvents is used for final product purification in some steps.

Summary and Expert Insights

The preparation of 2-methyl-3-(tetrahydrofuran-3-yl)propan-1-ol involves sophisticated synthetic routes that combine ring construction, functional group interconversion, and stereoselective transformations. The most direct approaches utilize:

- Acid-catalyzed cyclization of hydroxyketones to form the tetrahydrofuran ring.

- Subsequent functionalization steps such as thiol acetate formation and hydrolysis to install substituents.

- Alternative routes include aldol-like condensations and cycloaddition reactions to introduce the methylated propanol side chain.

The choice of method depends on factors like scalability, availability of starting materials, environmental and safety considerations, and desired stereochemical outcomes. The use of mild reagents, controlled reaction conditions, and modern purification techniques ensures high purity and yield of the target compound.

This comprehensive analysis integrates patent disclosures, peer-reviewed synthetic methodologies, and industrially relevant processes to provide a robust understanding of the preparation methods for 2-methyl-3-(tetrahydrofuran-3-yl)propan-1-ol.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alkanes or other alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

Oxidation: Ketones, Carboxylic acids

Reduction: Alkanes, Secondary alcohols

Substitution: Alkyl halides

Scientific Research Applications

It appears that the user has made a typo in the query, because the compound they are asking about is "2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol" not "2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol". The following article will focus on the applications of "2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol"

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is a chemical compound with applications spanning across various scientific and industrial fields. Its unique structure, featuring both a tetrahydrofuran ring and a propanol chain, gives it distinct chemical and physical properties that make it valuable in research and production.

Scientific Research Applications

2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol serves as a versatile building block in organic synthesis, biology, medicine, and industry.

Chemistry 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is used in organic synthesis for creating complex molecules.

Biology This compound is studied for its potential biological activity and how it interacts with enzymes and receptors. Its derivatives can act as nucleophiles or electrophiles in chemical reactions, leading to the creation of biologically active compounds. These derivatives can also change enzyme activity or receptor interactions, affecting biological pathways.

Medicine It's explored for potential therapeutic uses and as an intermediate in synthesizing pharmaceuticals.

Industry This compound is used in producing specialty chemicals and materials like polymers and resins.

Antimicrobial Activity

Related compounds with similar structures have shown antimicrobial properties against foodborne pathogens, suggesting that compounds with tetrahydrofuran rings may also have antimicrobial properties.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 3a | S. aureus | 6.25 |

| 3b | L. monocytogenes | 12.5 |

| 3c | V. parahemolyticus | >25 |

| Control | Various | 6.25 |

MIC refers to minimum inhibitory concentrations for derivatives tested against bacterial strains.

Applications in Biological Research

- Chiral Auxiliary It can be used as a chiral auxiliary, helping to produce enantiomerically pure compounds, which are important for making pharmaceuticals.

- Potential Therapeutic Applications This compound's derivatives might have therapeutic properties for specific diseases by changing biological pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The tetrahydrofuran ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol and key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol | C₉H₁₈O₂ | 158.24 | Primary alcohol, THF ring, methyl branch |

| Propan-1-ol | C₃H₈O | 60.10 | Primary alcohol |

| Butan-2-ol | C₄H₁₀O | 74.12 | Secondary alcohol, methyl branch |

| (R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol | C₁₃H₂₀O₃S | 256.36 | Primary alcohol, sulfonyl group, phenyl |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol | C₁₁H₁₀F₆O | 296.19 | Primary alcohol, aromatic CF₃ substituents |

Key Observations :

- The THF ring in the target compound enhances steric hindrance and hydrogen-bonding capacity compared to linear alcohols like propan-1-ol.

- The sulfonyl group in (R)-2-methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol increases polarity and molecular weight, whereas the THF group provides a less polar but rigid structure .

Physical Properties

Boiling points and solubility are influenced by molecular weight, branching, and functional groups:

| Compound | Boiling Point (°C) | Solubility |

|---|---|---|

| 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol | ~220 (estimated) | Moderate in polar solvents |

| Propan-1-ol | 97 | Miscible in water |

| Butan-2-ol | 99.5 | Partially soluble in water |

| (R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol | >250 | Low in water, high in DMSO |

Analysis :

- The target compound’s boiling point is higher than propan-1-ol due to increased molecular weight and THF’s hydrogen-bonding capacity but lower than sulfonyl-containing analogs due to reduced polarity .

- Solubility in water decreases with larger hydrophobic substituents (e.g., THF, phenyl groups) compared to linear alcohols .

Spectroscopic Data Comparison

Selected NMR shifts (1H and 13C) highlight structural features:

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol | 1.2 (CH3), 3.6–3.8 (THF-OCH2) | 22 (CH3), 70–75 (THF carbons) |

| Propan-1-ol | 1.4 (CH2), 3.6 (OH) | 25 (CH2), 64 (C-OH) |

| (R)-2-Methyl-3-((3-phenylpropyl)sulfonyl)propan-1-ol | 2.8–3.1 (SO2CH2), 7.3 (Ph-H) | 55 (SO2CH2), 128–130 (Ph carbons) |

Insights :

- The THF ring in the target compound produces distinct OCH2 signals at 3.6–3.8 ppm, absent in simpler alcohols .

- Sulfonyl analogs show downfield shifts (2.8–3.1 ppm) due to electron-withdrawing effects .

Research Implications

The unique hybrid structure of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol offers advantages in drug design, such as improved metabolic stability compared to linear alcohols and reduced polarity relative to sulfonyl-containing compounds. Further studies should explore its catalytic applications and toxicity profile, leveraging methodologies from related syntheses .

Biological Activity

2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol is an organic compound with a unique structure that includes a hydroxyl group (-OH) and a tetrahydrofuran ring. This configuration contributes to its potential biological activities, which have been the subject of various studies. The compound's molecular formula is , and it is classified as a secondary alcohol. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Structural Characteristics

The structural features of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol include:

- Hydroxyl Group : Facilitates hydrogen bonding with biological molecules, potentially influencing enzyme activity and receptor interactions.

- Tetrahydrofuran Ring : Provides a cyclic structure that may interact with hydrophobic regions of proteins, altering their activity.

Biological Activity Overview

Research indicates that 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol may exhibit several biological activities, including:

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.

- Enzyme Modulation : The hydroxyl group allows for interaction with various enzymes, potentially influencing their catalytic activity.

- Receptor Interaction : The compound may engage with specific receptors, impacting physiological responses.

Synthesis

The synthesis of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis process typically includes:

- Formation of the tetrahydrofuran ring.

- Introduction of the methyl group and hydroxyl functional group.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol:

Case Study 1: Antimicrobial Activity

A study investigating structurally similar compounds found that those containing a tetrahydrofuran moiety exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Although specific data on 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol is limited, it is hypothesized that it may exhibit comparable antimicrobial effects due to its structural similarities .

Case Study 2: Enzyme Interaction Studies

Research has indicated that compounds with hydroxyl groups can modulate enzyme activities by forming hydrogen bonds with active sites. In particular, studies on related compounds suggest that 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol could influence phosphodiesterase activity, which is crucial for cellular signaling pathways .

Comparative Analysis of Related Compounds

To further understand the biological activity of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol, a comparison with similar compounds can provide insights into its potential efficacy:

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation of tetrahydrofuran derivatives or multi-step routes using furan precursors. A common approach includes:

- Step 1 : Alkylation of tetrahydrofuran-3-methanol with a methylpropanol derivative under acidic conditions.

- Step 2 : Purification via column chromatography using solvents like ethyl acetate/hexane mixtures .

Key factors affecting yield: - Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity.

- Temperature : Reactions performed at 0–5°C reduce side-product formation.

- Solvent : Tetrahydrofuran (THF) enhances solubility but may require rigorous drying to avoid hydrolysis .

Q. What safety protocols are critical when handling 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol in laboratory settings?

- PPE Requirements : Use nitrile gloves (tested against alcohols), safety goggles, and face shields to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., THF vapors) .

- Waste Disposal : Neutralize acidic residues before disposal, and segregate halogenated waste if halogenated solvents are used .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Chromatography : HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy :

- Impurity Threshold : Follow ICH guidelines; limit unspecified impurities to <0.10% .

Advanced Research Questions

Q. How do stereochemical variations in the tetrahydrofuran ring impact the compound’s reactivity and biological activity?

The stereochemistry of the tetrahydrofuran moiety (e.g., cis vs. trans configurations) influences:

- Reactivity : Cis-configurations increase susceptibility to ring-opening reactions under acidic conditions .

- Biological Activity : Comparative studies with analogs (e.g., 3-phenylpropan-1-ol derivatives) show that trans-configurations enhance binding affinity to certain enzymes by ~30% .

Methodological Tip : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers and assess activity via in vitro assays .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in water vs. THF) often arise from:

- Crystallinity : Amorphous forms exhibit higher solubility than crystalline forms. Use XRPD to verify phase purity .

- pH Effects : Protonation of the hydroxyl group at pH < 4 increases aqueous solubility. Conduct pH-solubility profiling .

Data Normalization : Report solubility in standardized solvents (e.g., USP-classified THF) to ensure comparability .

Q. How can researchers design experiments to probe the compound’s stability under oxidative or hydrolytic conditions?

- Oxidative Stability : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours. Monitor degradation via LC-MS; primary oxidation product is likely the corresponding ketone .

- Hydrolytic Stability : Use accelerated testing in buffer solutions (pH 1–13) at 60°C. Hydrolysis products include tetrahydrofuran-3-carboxylic acid derivatives .

Controls : Include antioxidants (e.g., BHT) or stabilizers (e.g., EDTA) to isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.